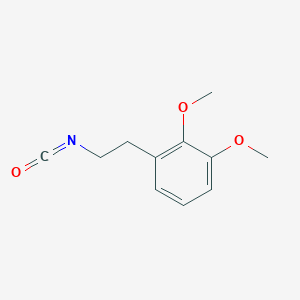

2,3-Dimethoxyphenethyl isocyanate

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-isocyanatoethyl)-2,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-10-5-3-4-9(11(10)15-2)6-7-12-8-13/h3-5H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQNDPGGHUEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404731 | |

| Record name | 2,3-Dimethoxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-02-9 | |

| Record name | 2,3-Dimethoxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 480439-02-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 2,3 Dimethoxyphenethyl Isocyanate

Fundamental Reactivity of the Isocyanate Group (–NCO)

The fundamental reactivity of the isocyanate group is dominated by nucleophilic addition and cycloaddition reactions. wikipedia.orgbeilstein-journals.org The electron-deficient carbon atom of the NCO group serves as the primary site for nucleophilic attack. wikipedia.orgsemanticscholar.org

Nucleophilic addition represents the most common reaction pathway for isocyanates. wikipedia.org Various nucleophiles, including alcohols, amines, water, and thiols, readily react with the isocyanate moiety to form stable addition products. wikipedia.orggoogle.comresearchgate.netyoutube.com

The reaction of 2,3-dimethoxyphenethyl isocyanate with alcohols leads to the formation of carbamates, also known as urethanes. This reaction is of significant industrial importance, forming the basis of polyurethane chemistry. kuleuven.be The general mechanism involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate. wikipedia.orgkuleuven.be This process can be influenced by the structure of the alcohol, with primary alcohols being more reactive than secondary alcohols due to lesser steric hindrance. kuleuven.be The reaction is often catalyzed by bases, such as tertiary amines or organometallic compounds, to increase the reaction rate. google.compoliuretanos.net

A kinetic and mechanistic study on the alcoholysis of isocyanates has suggested a multimolecular intervention of the alcohols in the reaction mechanism. kuleuven.be Both experimental and theoretical findings indicate that the reaction may involve two or three alcohol molecules in the reacting supersystem. kuleuven.be The nucleophilic addition occurs in a concerted manner across the N=C bond of the isocyanate. kuleuven.be

Table 1: Examples of Carbamate (B1207046) Formation from Isocyanates and Alcohols

| Isocyanate Reactant | Alcohol Reactant | Catalyst | Product | Reference |

|---|---|---|---|---|

| Phenyl isocyanate | 2-Propanol | - | Isopropyl N-phenylcarbamate | kuleuven.be |

| Phenyl isocyanate | Cyclohexanol | - | Cyclohexyl N-phenylcarbamate | kuleuven.be |

| n-Butyl isocyanate | Dibromoformaldoxime | Dibutyltin (B87310) dilaurate | N-n-butyl dibromoformaldoxime carbamate | google.com |

| Isophorone diisocyanate | Polyoxyalkylene diamine derivative | - | Isocyanate prepolymer | google.com |

The reaction between this compound and amines results in the formation of substituted ureas. wikipedia.org This reaction is generally very fast and often does not require a catalyst. poliuretanos.net The rate of reaction is influenced by the basicity and steric hindrance of the amine, with aliphatic amines reacting more rapidly than aromatic amines. poliuretanos.net The reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon. wikipedia.orgresearchgate.net This reaction is fundamental to the synthesis of polyurea polymers, which are formed when a diisocyanate reacts with a diamine. wikipedia.org

The synthesis of various aryl urea (B33335) derivatives has been accomplished through the reaction of aryl amines and aryl isocyanates. asianpubs.org Microwave-assisted protocols have been developed for the efficient one-pot synthesis of N,N'-disubstituted ureas from alkyl halides and amines via an isocyanate intermediate. beilstein-journals.org

Table 2: Synthesis of Urea Derivatives from Isocyanates and Amines

| Isocyanate Reactant | Amine Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl isocyanates | Aryl amines | Methylene (B1212753) chloride, reflux | Diaryl ureas | asianpubs.org |

| Benzyl (B1604629) isocyanate (in situ) | Benzylamine | Microwave, 70 °C, 3 h | 1,3-Dibenzylurea | beilstein-journals.org |

| Methoxycarbonylsulfenyl isocyanate | Aliphatic amines | -60 °C, solvent-free | N,N'-unsymmetrically disubstituted ureas | conicet.gov.ar |

| (Thio)isocyanates | Amines | On-water | Unsymmetrical (thio)ureas | organic-chemistry.org |

The reaction of this compound with water initially forms an unstable carbamic acid intermediate. wikipedia.orgresearchgate.net This carbamic acid readily decarboxylates to yield a primary amine and carbon dioxide. wikipedia.orgdoxuchem.com The newly formed amine is highly reactive and can subsequently react with another molecule of the isocyanate to produce a symmetrically disubstituted urea. wikipedia.orgresearchgate.net This reaction sequence is crucial in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.orgdoxuchem.com The reaction with water can be vigorous, especially with hot isocyanates. canada.ca

Under ambient conditions, the curing reaction of polymeric methylene diphenyl diisocyanate (PMDI) with water proceeds through the formation of 4,4'-diaminodiphenylmethane (MDA), which then reacts with available isocyanate groups to form insoluble polyureas. google.com

The reaction of this compound with thiols (mercaptans) yields thiocarbamates. upc.edu This reaction is analogous to the reaction with alcohols but generally proceeds at a slower rate. conicet.gov.ar The nucleophilic addition of the thiol's sulfur atom to the isocyanate's carbon atom forms the thiocarbamate linkage. upc.edu This reaction can be performed under solvent-free conditions and without the need for a catalyst, providing a simple and efficient method for the synthesis of S-alkyl (aryl) thiocarbamates. researchgate.net The reaction is considered a "click reaction" due to its efficiency and satisfaction of the required criteria. upc.edu

Table 3: Synthesis of Thiocarbamates from Isocyanates and Thiols

| Isocyanate Reactant | Thiol Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| Isocyanate | Thiol | Catalyst- and solvent-free | S-alkyl (aryl) thiocarbamate | researchgate.net |

| Methoxycarbonylsulfenyl isocyanate | Thiols | Solvent-free | S-alkyl thiocarbamate derivatives | conicet.gov.ar |

| Diisocyanates (IPDI, HMDI, HDI) | Tetrathiol (PETMP) | Basic or acid catalyst | Poly(thiourethane) thermosets | upc.edu |

Isocyanates can participate in cycloaddition reactions, acting as dienophiles in Diels-Alder reactions or undergoing [2+2] and [3+2] cycloadditions. wikipedia.orgyoutube.comuchicago.edulibretexts.orgyoutube.com These reactions provide routes to various heterocyclic compounds.

In thermal [2+2] cycloadditions, isocyanates can react with alkenes. youtube.com For instance, chlorosulfonyl isocyanate (CSI), a highly reactive isocyanate, undergoes [2+2] cycloaddition with alkenes to form N-chlorosulfonyl-β-lactams. researchtrends.net The mechanism of this reaction can be either concerted or a stepwise single electron transfer (SET) pathway, depending on the electronic nature of the alkene. researchtrends.net

Isocyanates can also participate in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides or azomethine ylides to form five-membered heterocyclic rings. uchicago.eduyoutube.com These reactions are a powerful tool for the synthesis of a variety of heterocyclic systems. youtube.com

Cycloaddition Reactions

[2+2] Cycloadditions (e.g., Dimerization to Uretidiones)

Isocyanates can undergo [2+2] cycloaddition reactions, most notably dimerization to form uretidiones (1,3-diazetidine-2,4-diones). This process is a thermal reaction that can be catalyzed. The mechanism of the [2+2] cycloaddition of isocyanates to form β-lactams is predicted to be a concerted suprafacial mechanism. rsc.org While specific studies on the dimerization of this compound are not prevalent, the general mechanism for isocyanate dimerization provides a framework for understanding this reactivity. The formation of uretidione rings from aromatic isocyanates has been known to be catalyzed by tertiary amines or phosphines. google.com However, aliphatic isocyanates can also form uretidiones, though sometimes with the concurrent formation of isocyanurates as byproducts. google.com The dimerization is often reversible, with the uretidione ring cleaving upon heating to regenerate the isocyanate monomers. google.com This reversibility makes uretidiones useful as "masked" isocyanates.

A study on the mechanochemical generation of isocyanates involved a retro [2+2] cycloaddition of a 1,2-diazetidinone, highlighting the reversible nature of this type of cycloaddition. rsc.org Theoretical studies, such as those using ab initio calculations, have been employed to understand the mechanism of [2+2] cycloadditions involving isocyanates. rsc.org For instance, the reaction of isocyanates with alkenes to form β-lactams is proposed to proceed through a concerted suprafacial mechanism. rsc.org The molecular orbital overlap in thermal [2+2] cycloadditions of species like ketenes and isocyanates is a key factor in determining the reaction pathway. youtube.com

[2+3] Cycloadditions (e.g., with Epoxides to Oxazolidinones)

The [2+3] cycloaddition reaction of isocyanates with epoxides is a well-established method for the synthesis of oxazolidinones. nih.govresearchgate.net This reaction is of significant interest due to the importance of oxazolidinones as pharmaceutical building blocks. researchgate.net The reaction is typically catalyzed and can proceed via different mechanisms depending on the catalyst and reaction conditions. researchgate.net Catalysts for this transformation include Lewis acids, Lewis bases, and various organocatalysts. researchgate.netresearchgate.net

The synthesis of oxazolidinones from epoxides and isocyanates is considered an efficient and atom-economic process. researchgate.netresearchgate.net The cycloaddition can be promoted by various catalytic systems, including metal-based catalysts and metal-free organocatalysts. researchgate.net For instance, tetraarylphosphonium salts have been shown to catalyze the [3+2] coupling of isocyanates and epoxides. organic-chemistry.org A computational study on the reaction between nitrones and isocyanates using Density Functional Theory (DFT) revealed that the cycloaddition can proceed through either a concerted or a stepwise mechanism, depending on the solvent polarity. acs.org In polar solvents, a stepwise mechanism involving a zwitterionic intermediate is favored. acs.org

The general procedure for the synthesis of oxazolidinones from epoxides and isocyanates often involves heating the reactants in the presence of a catalyst. google.com For example, the reaction of phenyl isocyanate with phenyl glycidyl (B131873) ether has been studied to optimize conditions for the synthesis of poly-2-oxazolidones. researchgate.net

Trimerization to Isocyanurates

The cyclotrimerization of isocyanates is a significant reaction that leads to the formation of highly stable 1,3,5-triazine-2,4,6-trione structures, known as isocyanurates. researchgate.netnih.gov This thermodynamically favorable process is widely utilized in the production of polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and flame retardancy. nih.gov

The mechanism of isocyanate trimerization is generally accepted to be a stepwise anionic process, particularly when initiated by nucleophilic catalysts. nih.govutwente.nl The reaction is initiated by the nucleophilic attack of a catalyst on the carbon atom of the isocyanate group, forming an anionic intermediate. nih.gov This intermediate then reacts sequentially with two more isocyanate molecules to form the six-membered isocyanurate ring. nih.gov Various catalysts can be employed for this trimerization, with their exact role and the nature of the active catalytic species sometimes being a subject of investigation. nih.gov

Computational studies have provided deeper insights into the trimerization mechanism. For example, DFT calculations on the trimerization of phenyl isocyanate have been used to compare different catalytic pathways. researchgate.net The trimerization can also be a competing reaction in processes like the synthesis of oxazolidinones from isocyanates and epoxides, especially at higher temperatures. researchgate.net The formation of isocyanurate rings is a key step in the synthesis of well-defined polymer networks through the trimerization of isocyanate-functionalized prepolymers. utwente.nl

Role of the Phenethyl Moiety in Directing Reactivity

The phenethyl group (a benzene (B151609) ring attached to an ethyl group) in this compound can influence the reactivity of the isocyanate group. The electronic nature of the substituent on the aromatic ring of a phenethyl isocyanate can affect the electrophilicity of the isocyanate carbon. Electron-donating groups on the phenyl ring would be expected to decrease the reactivity of the isocyanate group towards nucleophiles, while electron-withdrawing groups would increase it. semanticscholar.org

Computational and Theoretical Studies on this compound Reactivity

Quantum Chemical Calculations (e.g., DFT) on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. researchgate.netresearchgate.net It allows for the calculation of the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction. Such calculations have been applied to various reactions of isocyanates, including cycloadditions and trimerization.

For instance, DFT calculations have been used to elucidate the mechanism of the [3+2] cycloaddition of isocyanates with epoxides to form oxazolidinones, revealing that the reaction can proceed through either a concerted or stepwise mechanism depending on the solvent. nih.govacs.org Similarly, the mechanism of isocyanate trimerization has been studied using DFT, providing insights into the catalytic cycles involved. researchgate.net These computational approaches can determine activation barriers for different reaction pathways, helping to predict the most likely mechanism and the factors that influence it. researchgate.netresearchgate.net

Molecular Orbital Analysis and Electronic Structure

Molecular orbital (MO) analysis provides a detailed picture of the electronic structure of a molecule and how this structure influences its reactivity. The reactivity of the isocyanate group is governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In reactions with nucleophiles, the LUMO of the isocyanate is the key orbital involved in the initial interaction.

The electronic structure of isocyanates, including the planarity of the C-N=C=O unit and the near-linearity of the N=C=O linkage, has been characterized. wikipedia.org The electrophilicity of the central carbon atom of the isocyanate group is a result of the high electronegativity of the adjacent nitrogen and oxygen atoms, which is reflected in the shape and energy of the LUMO. semanticscholar.org

Computational methods can be used to calculate and visualize the molecular orbitals of this compound. This analysis would reveal how the 2,3-dimethoxyphenyl group influences the electronic properties of the isocyanate functionality. The electron-donating methoxy (B1213986) groups would be expected to raise the energy of the HOMO and potentially alter the energy and localization of the LUMO, thereby modulating the reactivity of the molecule. The overlap of molecular orbitals is a critical factor in pericyclic reactions like cycloadditions, and MO analysis can provide a qualitative and quantitative understanding of these interactions. youtube.com

Catalyst Effects on Reaction Selectivity and Rate for Isocyanate Transformations

Catalysts are crucial in controlling the synthesis of polyurethanes and other isocyanate-derived materials. They not only accelerate the reaction rates but also enhance selectivity, favoring desired reactions over side reactions. wernerblank.comresearchgate.net For instance, in many applications, it is critical to promote the reaction between the isocyanate and a polyol (gelling reaction) while managing the reaction with water (blowing reaction). wernerblank.comresearchgate.net The choice of catalyst can significantly influence the final properties of the polymer. researchgate.net Catalysts for isocyanate reactions are broadly classified into organocatalysts and metal-based catalysts. acs.orgtue.nl

Organocatalysis in Urethane (B1682113) and Urea Formation

Organocatalysis has emerged as a significant alternative to traditional metal-based catalysis, driven by the need for less toxic and more selective catalytic systems. acs.orgacs.org Both organic bases and acids can effectively catalyze the formation of urethanes and ureas. acs.org

Base Catalysis: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are common base catalysts. researchgate.netacs.org The mechanism can vary depending on the reactants and conditions. rsc.org One proposed mechanism involves the formation of a complex between the catalyst and the alcohol, which then attacks the isocyanate. acs.org Another suggests that the amine first activates the isocyanate. acs.org The basicity of the catalyst is a key factor; more basic catalysts are generally required to enhance the reaction rate, especially with less reactive aliphatic isocyanates. acs.org

Other powerful organic bases used as catalysts include N-heterocyclic carbenes (NHCs), amidines, and guanidines. acs.orgtandfonline.com Guanidine derivatives, for example, show medium catalytic activity at elevated temperatures (60–80 °C) and their efficiency appears linked to their nucleophilicity rather than just their basicity. tandfonline.com However, a drawback of many basic catalysts, including guanidines and DABCO, is their lack of selectivity, as they tend to catalyze both the isocyanate-hydroxyl and the isocyanate-water reactions. wernerblank.comtandfonline.com

Acid Catalysis: Organic acids can also catalyze urethane formation. The mechanism involves the activation of the isocyanate group through protonation or hydrogen bonding, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (Figure 1). acs.org Strongly acidic compounds like phenyl phosphonic acid derivatives have demonstrated enhanced catalytic activity and better selectivity for the alcohol-isocyanate reaction over the water reaction compared to some basic catalysts. tandfonline.com

Metal-Catalyzed Transformations

Metal compounds are highly effective catalysts for a wide range of isocyanate transformations, including urethane formation, trimerization, and other addition reactions. rsc.orgnih.gov

Organotin Catalysts: For decades, organotin compounds, particularly dibutyltin dilaurate (DBTDL), have been the industry standard for catalyzing the isocyanate-hydroxyl reaction. wernerblank.comnih.gov Computational and experimental studies suggest that for aliphatic isocyanates, organotin carboxylates react with the alcohol to form an organotin alkoxide complex, which is the dominant catalytic species. nih.govrsc.org This complex then reacts with the isocyanate to form the urethane. nih.gov While highly efficient, organotin catalysts are generally not selective, catalyzing reactions with both water and hydroxyl groups, and their toxicity is a significant concern. wernerblank.comresearchgate.net

Alternative Metal Catalysts: Due to the toxicity of tin compounds, there is extensive research into alternatives. wernerblank.com

Zirconium Complexes: Zirconium chelates have been identified as highly selective catalysts that preferentially activate the hydroxyl groups, promoting the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com This selectivity is advantageous in applications like waterborne polyurethane coatings. wernerblank.comresearchgate.net The mechanism is believed to involve an insertion pathway. wernerblank.com

Aluminum Complexes: Aluminum-based catalysts have shown high activity for the trimerization of isocyanates to form isocyanurates, which are used to produce thermally stable polyisocyanurate (PIR) foams. rsc.org

Iron Complexes: Low-coordinate iron(II) complexes can act as precatalysts for the hydroamination of isocyanates, leading to the formation of urea and biuret (B89757) derivatives with selectivity controlled by reaction conditions. acs.org

Other Metals: Catalytic systems based on palladium, cobalt, nickel, and copper have been developed for various transformations, including the synthesis of pyridones and other heterocyclic structures from isocyanates and alkynes, and the formation of amides. rsc.orgrsc.org

Table 2: Comparison of Catalyst Types for Isocyanate Reactions This table provides a general comparison. Performance can vary based on specific reactants, solvents, and reaction conditions.

| Catalyst Type | Examples | Primary Catalyzed Reaction | Relative Rate | Selectivity (Alcohol vs. Water) | Notes |

| Organocatalysts (Base) | Tertiary Amines (DABCO), Guanidines | Urethane & Urea Formation | Moderate to High | Low to Moderate | Widely used, can catalyze both gelling and blowing reactions. wernerblank.comacs.orgtandfonline.com |

| Organocatalysts (Acid) | Phenyl Phosphonic Acid | Urethane Formation | Moderate | Moderate to High | Can offer better selectivity than base catalysts. tandfonline.com |

| Metal Catalysts (Tin) | Dibutyltin Dilaurate (DBTDL) | Urethane Formation | Very High | Low | Highly effective but toxic and not selective. wernerblank.comnih.gov |

| Metal Catalysts (Zirconium) | Zirconium Acetylacetonate | Urethane Formation | High | High | A less toxic alternative to tin with high selectivity for the alcohol reaction. wernerblank.com |

| Metal Catalysts (Aluminum) | Al-pyridyl-bis(iminophenolate) | Isocyanate Trimerization | High | N/A | Effective for forming isocyanurates. rsc.org |

| Metal Catalysts (Iron) | (2,6-Mes₂C₆H₃)₂Fe | Hydroamination (Urea/Biuret Formation) | Moderate | N/A | Can facilitate multi-insertion of isocyanates. acs.org |

Applications of 2,3 Dimethoxyphenethyl Isocyanate in Complex Molecule Synthesis

Utility as a Synthon for Heterocyclic Compounds

The isocyanate moiety is a key electrophile in cyclization reactions to form various heterocyclic systems. The 2,3-dimethoxyphenethyl fragment can influence the properties of the final heterocyclic compound, including its biological activity and material characteristics.

Isocyanates are well-established precursors for urea (B33335) derivatives, which can subsequently undergo cyclization to form important heterocyclic structures like hydantoins and quinazolinones.

Hydantoins: The synthesis of hydantoins can be achieved through the reaction of an α-amino acid or its ester with an isocyanate. kchem.orgorganic-chemistry.org In this context, 2,3-dimethoxyphenethyl isocyanate can react with an α-amino acid derivative to form an N-substituted ureido intermediate, which then cyclizes under basic or acidic conditions to yield the corresponding hydantoin (B18101). organic-chemistry.orgnih.gov This approach allows for the introduction of the 2,3-dimethoxyphenethyl group at the N-3 position of the hydantoin ring. The reaction conditions, such as solvent and base, can significantly affect the reaction rate and yield. kchem.org

Quinazolinones: Quinazolinones can be synthesized through various routes involving isocyanates. nih.govresearchgate.net One common method involves the reaction of an isocyanate with an anthranilic acid derivative. nih.gov The reaction of this compound with an appropriate aminobenzoic acid derivative would lead to a urea intermediate that can be cyclized to a 2,3-disubstituted quinazolinone. nih.govorganic-chemistry.org Another approach involves the reaction of isocyanates with secondary amides, which can be chemoselectively activated to facilitate cyclization into quinazolinones. nih.govorganic-chemistry.org

Table 1: Examples of Heterocycle Synthesis using Isocyanates

| Heterocycle | General Precursors | Role of Isocyanate |

| Hydantoins | α-Amino acids/esters | Reacts with the amino group to form a ureido intermediate that cyclizes. organic-chemistry.orgnih.gov |

| Quinazolinones | Anthranilic acid derivatives, N-arylamides | Forms a urea or related intermediate that undergoes intramolecular cyclization. nih.govnih.govorganic-chemistry.org |

| Fused Pyrimidines | o-Aminonitrile or o-aminoester compounds | Reacts with the amino group to initiate cyclization. nih.gov |

Construction of Carbamate-Based Scaffolds

The reaction of this compound with alcohols and phenols provides a direct route to carbamates. nih.gov This reaction is a cornerstone in the synthesis of various molecular scaffolds. Carbamates are recognized for their chemical stability and their ability to act as "amide-ester" hybrids. nih.gov

The formation of a carbamate (B1207046) linkage by reacting the isocyanate with a hydroxyl group on a parent molecule can serve multiple purposes. For instance, it can be used as a protecting group for amines. nih.gov Furthermore, the resulting carbamate derivatives can be used as prodrugs for alcohols or phenols, potentially enhancing the hydrolytic stability of the parent compound. nih.gov The 2,3-dimethoxyphenethyl moiety introduced via this reaction can modulate the pharmacological or material properties of the final product.

Isocyanates are fundamental monomers in the production of polyurethanes and polyureas through step-growth polymerization. aidic.itl-i.co.uknih.gov this compound, being a monofunctional isocyanate, is primarily useful in creating model systems or for end-capping polymer chains.

Polyurethanes: Polyurethanes are synthesized by the reaction of diisocyanates with polyols. l-i.co.uk While this compound cannot form a polymer on its own, it can be used to react with the hydroxyl end-groups of a polyurethane chain to control molecular weight or to introduce the specific 2,3-dimethoxyphenyl group at the chain ends for property modification studies. The general reactivity of isocyanates with alcohols is well-established, forming the basis of polyurethane chemistry. aidic.itgoogle.com

Polyureas: Polyureas are typically formed from the rapid reaction of diisocyanates with diamines. nih.govmdpi.com Similar to polyurethanes, this compound can serve as a chain-terminating agent in polyurea synthesis. This allows for the precise control of polymer chain length and the introduction of the dimethoxyphenethyl functionality at the polymer periphery. This is particularly useful for creating well-defined oligomers for research purposes, such as studying structure-property relationships. epo.org

Precursor in the Synthesis of Functionally Substituted Phenethyl Derivatives

The isocyanate group is a versatile functional handle that can be converted into a variety of other functionalities. This makes this compound a useful precursor for a range of functionally substituted phenethyl derivatives.

For example, the isocyanate can be hydrolyzed to the corresponding primary amine, 2,3-dimethoxyphenethylamine (B1266631). This amine can then be further functionalized. Reaction of the isocyanate with amines leads to the formation of ureas, while reaction with alcohols produces carbamates. nih.gov These transformations allow for the introduction of diverse functional groups, extending the synthetic utility of the starting isocyanate. The phenethyl isocyanate scaffold itself is a known building block in the synthesis of various derivatives. chemicalbook.comnih.gov

Table 2: Functional Group Transformations of Isocyanates

| Reagent | Product Functional Group |

| Water (Hydrolysis) | Amine |

| Alcohols/Phenols | Carbamate |

| Amines | Urea |

| Thiols | Thiocarbamate |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The outcomes of chemical reactions involving this compound can be influenced by factors of regioselectivity and stereoselectivity, although specific studies on this particular molecule are not extensively documented. General principles of isocyanate reactivity can be applied to predict its behavior.

Regioselectivity: In reactions with nucleophiles containing multiple reactive sites, the isocyanate group will preferentially react with the most nucleophilic site. For instance, in a molecule containing both an alcohol and a primary amine, the isocyanate will typically react faster with the more nucleophilic amine to form a urea linkage. The electronic properties of the isocyanate and the nucleophile, as well as steric hindrance, play crucial roles in determining the regiochemical outcome. rsc.org The term regioselectivity describes the preference for one direction of chemical bond making or breaking over all other possible directions. masterorganicchemistry.com

Stereoselectivity: When this compound reacts with a chiral nucleophile, or in the presence of a chiral catalyst, the formation of diastereomers is possible. The stereochemical outcome of such reactions would depend on the steric and electronic interactions between the isocyanate, the nucleophile, and the catalyst in the transition state. For example, the cycloaddition of isocyanates to chiral allenes has been shown to proceed with varying degrees of asymmetric induction, leading to the formation of chiral azetidinones. buffalo.edu The stereoselectivity is highly dependent on the conformation of the chiral substrate. buffalo.edu

Analytical Methodologies for Characterization of 2,3 Dimethoxyphenethyl Isocyanate Reaction Products and Intermediates

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are vital for mapping the carbon-hydrogen framework of the reaction products of 2,3-dimethoxyphenethyl isocyanate.

In a typical reaction, such as the formation of a urethane (B1682113) by reacting this compound with an alcohol, NMR spectroscopy can confirm the structure of the resulting product. The disappearance of the isocyanate proton signal and the appearance of new signals corresponding to the urethane linkage are key indicators of a successful reaction.

For instance, in the ¹H NMR spectrum of a urethane derivative, one would expect to see characteristic signals for the aromatic protons of the dimethoxyphenyl group, the methoxy (B1213986) groups, the ethyl chain, and the newly formed N-H proton of the urethane. The chemical shifts and coupling patterns of the ethyl group protons (-CH₂CH₂-) provide confirmation of the phenethyl moiety's integrity throughout the reaction.

Similarly, ¹³C NMR spectroscopy allows for the identification of all unique carbon atoms in the molecule. The carbon of the isocyanate group (N=C=O), typically resonating around δ 120-125 ppm, would be absent in the product spectrum. In its place, the carbonyl carbon of the urethane group would appear at a different chemical shift, generally in the range of δ 150-160 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for a Generic Urethane Derivative of this compound This table is generated based on typical chemical shifts for similar structural motifs.

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.8 - 7.2 | Multiplet |

| Methoxy Protons (-OCH₃) | 3.8 - 3.9 | Singlet |

| N-H (Urethane) | 5.0 - 8.0 | Broad Singlet |

| -CH₂-N (Phenethyl) | 3.4 - 3.6 | Triplet or Quartet |

| -CH₂-Ar (Phenethyl) | 2.8 - 3.0 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for a Generic Urethane Derivative of this compound This table is generated based on typical chemical shifts for similar structural motifs.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Urethane) | 150 - 160 |

| Aromatic Carbons | 110 - 150 |

| Methoxy Carbons (-OCH₃) | 55 - 60 |

| -CH₂-N (Phenethyl) | 40 - 45 |

| -CH₂-Ar (Phenethyl) | 30 - 35 |

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and is particularly well-suited for monitoring the progress of reactions involving isocyanates. nih.govresearchgate.netspectroscopyonline.com The isocyanate group (-N=C=O) has a strong and distinct absorption band due to its asymmetric stretching vibration, which appears in a relatively uncongested region of the IR spectrum, typically between 2250 and 2280 cm⁻¹. researchgate.netspectroscopyonline.com

The progress of a reaction involving this compound can be monitored in real-time by observing the decrease in the intensity of this characteristic isocyanate peak. researchgate.net Concurrently, the appearance of new absorption bands signifies the formation of the product. For example, in the synthesis of a polyurethane, the formation of the urethane linkage is confirmed by the appearance of N-H stretching vibrations (around 3300 cm⁻¹) and C=O stretching vibrations (around 1700 cm⁻¹). researchgate.net

Table 3: Key IR Absorption Frequencies for Monitoring Reactions of this compound This table is based on established IR spectral data for isocyanates and their derivatives.

| Functional Group | Characteristic Absorption (cm⁻¹) | Indication |

| Isocyanate (-N=C=O) | 2250 - 2280 | Disappearance indicates consumption of starting material |

| Urethane (N-H) | 3200 - 3400 | Appearance indicates urethane formation |

| Urethane (C=O) | 1680 - 1740 | Appearance indicates urethane formation |

| Urea (B33335) (N-H) | 3300 - 3500 | Appearance indicates urea formation |

| Urea (C=O) | 1630 - 1680 | Appearance indicates urea formation |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the reaction products of this compound and to gain structural information through the analysis of fragmentation patterns.

MALDI-MS is a soft ionization technique that is particularly useful for the analysis of large molecules and polymers, such as polyurethanes derived from this compound. This method involves embedding the analyte in a matrix material, which absorbs the laser energy and facilitates the ionization of the analyte with minimal fragmentation. MALDI-MS can provide information on the molecular weight distribution of polymeric products. For the analysis of smaller reaction products, derivatization may be employed to improve ionization and detection.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, including the reaction products of this compound. researchgate.net ESI-MS is often coupled with liquid chromatography (LC-MS) to separate complex reaction mixtures before mass analysis. nih.gov In ESI-MS, ions are formed from a solution, making it ideal for analyzing the products of reactions carried out in a solvent. The resulting mass spectrum provides the molecular weight of the product, and tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural details. For instance, the fragmentation of a urethane derivative would likely show characteristic losses of the alcohol moiety and fragments corresponding to the original this compound structure.

Table 4: Expected Mass Spectrometry Data for a Hypothetical Reaction Product of this compound with Ethanol This table presents predicted m/z values for illustrative purposes.

| Ion | Formula | Predicted m/z |

| [M+H]⁺ | C₁₃H₁₉NO₄ | 254.13 |

| [M+Na]⁺ | C₁₃H₁₈NNaO₄ | 276.11 |

| Fragment [M-OC₂H₅]⁺ | C₁₁H₁₄NO₃ | 208.09 |

| Fragment [C₉H₁₀O₂]⁺ | C₉H₁₀O₂ | 150.07 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the purification and individual analysis of the products, unreacted starting materials, and any intermediates or byproducts.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of isocyanate reaction mixtures. nih.govepa.gov Due to the reactivity of the isocyanate group, derivatization is often performed prior to HPLC analysis to form stable derivatives, such as ureas or urethanes. rsc.orginfinitalab.com These derivatives are typically less reactive and possess chromophores that allow for sensitive detection by UV-Vis detectors.

Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. The separation is based on the differential partitioning of the analytes between the two phases. By using appropriate calibration standards, HPLC can be used for the quantitative analysis of the reaction components. Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both separation and identification, offering a high degree of specificity and sensitivity. nih.gov

Table 5: Illustrative HPLC Parameters for the Analysis of Derivatized this compound Reaction Products This table provides a general example of HPLC conditions.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (ESI) |

| Injection Volume | 10 µL |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of reactions involving this compound. Due to the high reactivity of the isocyanate group (-NCO), direct analysis is often challenging. Therefore, a common strategy involves derivatization, where the isocyanate is reacted with a suitable reagent to form a stable, readily detectable urea or carbamate (B1207046) derivative.

Derivatization and Analysis: A frequently used derivatizing agent is 1-(2-pyridyl)piperazine, which reacts with the isocyanate to form a stable urea derivative that can be easily analyzed. ed.ac.uk Other reagents like dibutylamine (B89481) (DBA) or N-benzylmethylamine (NBMA) are also employed to generate stable ureas that are soluble in common HPLC solvents. chemicalbook.com The resulting derivatives are then separated, typically on a reversed-phase C18 column, and quantified.

The separation is achieved by passing a pressurized liquid solvent mixture (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). The choice of mobile phase, often a mixture of acetonitrile and an aqueous buffer like ammonium (B1175870) acetate, is optimized to achieve effective separation of the target derivative from starting materials, byproducts, and excess derivatizing reagent. mdpi.com

Detection: Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in the 2,3-dimethoxyphenethyl moiety and the derivatizing agent provide strong chromophores. For enhanced specificity and sensitivity, especially in complex matrices, HPLC can be coupled with a mass spectrometry (MS) or tandem mass spectrometry (MS/MS) detector. utwente.nl This combination allows for the confirmation of molecular weight and fragmentation patterns, providing unequivocal identification of the reaction products.

Table 1: Typical HPLC Parameters for Isocyanate Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Ammonium Acetate Buffer (pH 6.2) | Elutes compounds from the column; gradient or isocratic. mdpi.com |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the separation. utwente.nl |

| Detector | UV (e.g., 254 nm) or MS/MS | Quantifies and identifies the separated compounds. chemicalbook.com |

| Derivatizing Agent | Dibutylamine (DBA) or 1-(2-Pyridyl)piperazine | Stabilizes the reactive isocyanate group for analysis. ed.ac.ukchemicalbook.com |

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is particularly suited for the analysis of volatile and thermally stable compounds that may be present in the reaction mixture of this compound. Direct analysis of the isocyanate or its primary amine hydrolysis product (2,3-dimethoxyphenethylamine) by GC is difficult due to their polarity and poor volatility. biointerfaceresearch.com Consequently, derivatization is a mandatory step.

Derivatization and Analysis: A common approach involves converting any amine byproducts into less polar, more volatile derivatives. N-ethoxycarbonylation using ethyl chloroformate (ECF) is an effective method for this purpose. biointerfaceresearch.com The derivatization can be performed rapidly at room temperature. biointerfaceresearch.com The resulting carbamate esters are thermally stable and exhibit good chromatographic behavior.

The derivatized sample is injected into the GC, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). Separation is based on the differential partitioning of the analytes between the two phases. The temperature of the column is typically programmed to increase over time to facilitate the elution of compounds with different boiling points.

Detection: GC is most powerfully employed when coupled with a mass spectrometer (GC-MS). This provides not only retention time data for quantification but also mass spectra for definitive identification of the volatile products and byproducts by comparing their fragmentation patterns with spectral libraries. biointerfaceresearch.com

Table 2: Illustrative GC-MS Conditions for Volatile Amine Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Capillary Column (e.g., DB-5MS, 30 m x 0.25 mm) | Separates volatile compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Temperature Program | e.g., Initial 60°C, ramp to 280°C | Elutes compounds with a wide range of boiling points. |

| Injector Temperature | ~250°C | Ensures rapid vaporization of the sample. |

| Detector | Mass Spectrometer (MS) | Identifies and quantifies compounds based on mass-to-charge ratio. |

| Derivatizing Agent | Ethyl Chloroformate (ECF) | Increases volatility and thermal stability of polar analytes. biointerfaceresearch.com |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic structure of a crystalline solid. rigaku.com For reactions involving this compound, this technique is invaluable for characterizing any solid, crystalline derivatives such as ureas or carbamates. It provides unambiguous proof of structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.netnih.gov

Methodology: The technique requires a single, high-quality crystal of the derivative. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. rigaku.com This diffraction pattern is recorded and analyzed. Through a mathematical process known as a Fourier transform, the pattern is converted into a three-dimensional electron density map of the crystal. rigaku.com From this map, the positions of the individual atoms can be determined with high precision, revealing the complete molecular structure.

For derivatives of this compound, X-ray crystallography can confirm the connectivity resulting from the reaction, establish the stereochemistry if chiral reagents are used, and reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.govresearchgate.net For example, the structure of a urea derivative would show the planar urea core and the specific hydrogen bonding networks it forms, which influence the material's bulk properties. utwente.nl

While no crystal structures for derivatives of this compound itself are publicly available as of this writing, the analysis of related phenylethyl carbamates and ureas demonstrates the power of the technique. biointerfaceresearch.comresearchgate.net It reveals key structural features like the planarity of the carbamate group and the formation of supramolecular structures through hydrogen bonds. nih.govnih.gov

In-situ Reaction Monitoring Techniques (e.g., FTIR)

In-situ reaction monitoring provides real-time data on the progress of a chemical reaction without the need for sampling and offline analysis. Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is an ideal technique for monitoring isocyanate reactions. nih.gov

Methodology: An ATR-FTIR probe can be inserted directly into the reaction vessel, allowing for continuous collection of infrared spectra. nih.gov The technique is based on the principle that different chemical bonds absorb infrared radiation at specific, characteristic frequencies.

Isocyanate reactions are particularly well-suited for FTIR monitoring due to the strong and distinct absorption band of the isocyanate group (N=C=O). The asymmetric stretching vibration of the N=C=O group appears in a region of the infrared spectrum (typically 2250-2285 cm⁻¹) that is usually free from other interfering absorptions. researchgate.netnih.gov

By tracking the decrease in the intensity of this peak over time, one can directly monitor the consumption of the this compound. Simultaneously, the appearance and growth of new peaks, such as the urethane or urea carbonyl (C=O) and N-H bands, confirm the formation of the product. This real-time data allows for the determination of reaction kinetics, identification of reaction endpoints, and detection of any transient intermediates. researchgate.netnih.gov

Table 3: Key FTIR Absorption Frequencies for Monitoring Isocyanate Reactions

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Disappearance indicates consumption of starting material. researchgate.net |

| Urethane (R-NH-CO-OR') | C=O Stretch | ~1700 - 1730 | Appearance indicates formation of carbamate product. |

| Urea (R-NH-CO-NHR') | C=O Stretch (Amide I) | ~1630 - 1680 | Appearance indicates formation of urea product. |

| Amine / Urethane / Urea | N-H Stretch | ~3300 - 3500 | Appearance/change indicates product formation. |

Advanced Topics and Future Research Directions

Development of Novel Catalytic Systems for 2,3-Dimethoxyphenethyl Isocyanate Transformations

The transformation of isocyanates is central to the synthesis of a vast array of organic compounds, and the development of novel catalytic systems is a continuing priority. For a molecule like this compound, new catalysts promise to unlock more efficient, selective, and environmentally benign reaction pathways.

Recent breakthroughs have moved beyond traditional catalysts to include earth-abundant metals and organocatalysts. For instance, cobalt(III)-catalyzed C–H bond additions to isocyanates have been developed, offering a convergent strategy for arene and heteroarene amidation. nih.gov This method, utilizing a robust and air-stable cobalt complex, demonstrates broad isocyanate scope and functional group compatibility, suggesting its potential applicability to this compound for creating complex amide structures. nih.gov

Another area of development is the catalytic decarbonylation of isocyanates using Lewis acidic boranes, such as BCl₃. researchgate.net This reaction's outcome is influenced by the electronic nature of the isocyanate's substituents, which suggests that the dimethoxy-substituted ring of this compound would play a key role in directing the reaction. researchgate.net

In the realm of polyurethane chemistry, there is a significant push to replace organotin catalysts like dibutyltin (B87310) dilaurate (DBTDL) due to their toxicity. google.comwernerblank.com Research into non-tin alternatives has identified compounds like zirconium chelates, which selectively catalyze the isocyanate-hydroxyl reaction over the competing reaction with water. wernerblank.com Such catalysts could offer enhanced pot life and better control in the formation of polyurethanes derived from this compound.

| Catalytic System | Transformation Type | Key Advantages | Relevance to this compound |

|---|---|---|---|

| Cationic Cobalt(III) Complexes | C-H Bond Amidation | Uses earth-abundant metal; air- and moisture-stable; broad scope. nih.gov | Potential for direct functionalization of arenes using the isocyanate group. |

| Lewis Acidic Boranes (e.g., BCl₃) | Decarbonylation | Mild reaction protocol; product composition controlled by electronics. researchgate.net | Offers a pathway to amines while being sensitive to the dimethoxy substituents. |

| Zirconium Chelates | Urethane (B1682113) Formation (Isocyanate-Hydroxyl Reaction) | Non-tin alternative; selective for hydroxyl reaction over water. wernerblank.com | Enables more controlled and potentially safer synthesis of specialized polyurethanes. |

| N-methylimidazole (NMI) | Carbamate (B1207046) Synthesis (via Lossen Rearrangement) | Accelerates a mild, one-pot synthesis; minimizes side products. organic-chemistry.org | Could be used in alternative, phosgene-free synthetic routes starting from hydroxamic acids. |

Exploration of Asymmetric Synthesis Methodologies Utilizing this compound

The synthesis of chiral molecules is of paramount importance in pharmaceuticals and materials science. While this compound is itself achiral, its reactive isocyanate group makes it a valuable reagent for introducing the 2,3-dimethoxyphenethyl moiety into chiral structures.

Asymmetric synthesis strategies involving this isocyanate could proceed via several conceptual routes:

Reaction with Chiral Nucleophiles: The most direct approach involves reacting this compound with an enantiomerically pure chiral alcohol or amine. This reaction would form a chiral carbamate or urea (B33335), respectively. The inherent chirality of the nucleophile guides the formation of a specific diastereomer.

Catalytic Asymmetric Additions: A more advanced strategy involves the use of a chiral catalyst to control the addition of a prochiral nucleophile to the isocyanate. While less common than other asymmetric transformations, research into chiral catalysts for reactions at carbonyl-like groups is an active field.

Kinetic Resolution: A chiral catalyst could be used to selectively react with one enantiomer of a racemic mixture of a chiral nucleophile, leaving the other enantiomer unreacted. This would allow for the separation of enantiomers and the formation of an enantiomerically enriched product incorporating the this compound fragment.

The development of chiral aminonitriles and diamino esters through asymmetric synthesis highlights the sophisticated methods available for creating stereocenters. nih.govnih.govnih.gov These methodologies, often relying on chiral auxiliaries or catalysts, provide a framework for how this compound could be integrated as a reactive partner in the synthesis of complex, stereochemically defined molecules.

Integration of this compound into Automated Synthesis Platforms

Modern chemical synthesis is increasingly reliant on automated platforms to enhance reproducibility, safety, and throughput. The reactive and potentially hazardous nature of isocyanates makes them ideal candidates for integration into such systems. rsc.orgresearchgate.netscispace.com

Flow Chemistry: Continuous flow technology offers significant advantages for handling isocyanates. acs.orguniversityofcalifornia.edu The synthesis of this compound, for example, via a Curtius rearrangement from the corresponding acyl azide (B81097), involves a high-energy intermediate. acs.org Performing this reaction in a flow reactor minimizes the volume of hazardous material present at any given time, improving safety. Furthermore, the newly formed isocyanate can be immediately reacted "in-line" with a nucleophile, preventing decomposition and exposure. rsc.orgresearchgate.net This "make-and-use" approach is highly efficient and avoids the need to isolate the often-unstable isocyanate intermediate. researchgate.net

Robotic Synthesis Platforms: Fully automated systems, sometimes termed "self-driving labs," combine robotics with artificial intelligence to design, execute, and optimize chemical reactions. youtube.comanl.gov Platforms like the Synple automated synthesizer or Chemspeed systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. sigmaaldrich.comchemspeed.com Integrating this compound into such a platform would allow for the high-throughput screening of reaction conditions, catalysts, and substrates. anl.govchemspeed.com This could rapidly identify optimal conditions for its use in synthesizing libraries of ureas, carbamates, and other derivatives for applications in drug discovery or materials science.

| Platform Type | Key Advantages | Specific Application for this compound |

|---|---|---|

| Continuous Flow Chemistry | Enhanced safety by minimizing reagent volume; improved heat and mass transfer; in-line purification and reaction. rsc.orgresearchgate.netacs.org | Safe, on-demand synthesis from its precursor followed by immediate conversion to more stable ureas or carbamates. |

| Robotic High-Throughput Systems | Accelerated reaction screening and optimization; library synthesis for discovery; improved reproducibility. anl.govsigmaaldrich.comchemspeed.com | Rapidly screen a matrix of catalysts and reaction partners to discover novel transformations or optimize yields. |

| AI-Integrated Platforms | Autonomous experimental design and hypothesis testing; accelerates discovery of new materials and reaction pathways. youtube.comanl.gov | Could be used to discover unforeseen reactivity patterns or identify novel applications for its derivatives. |

Bio-Based Isocyanate Production Routes Relevant to Arylalkyl Isocyanates

The chemical industry's shift towards sustainability has spurred significant research into the production of chemicals from renewable biomass rather than petrochemical feedstocks. rsc.orgbiorizon.eu This is particularly relevant for isocyanates, whose traditional synthesis often involves the highly toxic reagent phosgene (B1210022). universityofcalifornia.edubiorizon.eu

The development of phosgene-free routes from bio-based resources is a key goal. biorizon.euresearchgate.net A prominent strategy involves the Curtius rearrangement of acyl azides, which can be derived from carboxylic acids. acs.orgresearchgate.net Researchers have successfully demonstrated this approach by converting fatty acids from sources like algae oil into long-chain aliphatic isocyanates. acs.orguniversityofcalifornia.edu

For an arylalkyl isocyanate like this compound, a relevant bio-based pathway would need to start from a renewable aromatic source. Lignin (B12514952), a complex polymer found in wood and a major byproduct of the paper industry, is a rich source of substituted aromatic compounds. biorizon.euresearchgate.net Hypothetically, lignin could be deconstructed into aromatic platform chemicals that, after appropriate chemical modification, could yield a bio-based precursor to 2,3-dimethoxyphenethylamine (B1266631) or a related carboxylic acid. This precursor could then be converted to the target isocyanate using established non-phosgene methods like the Curtius rearrangement. Such a route would offer a sustainable alternative to petroleum-based synthesis. rsc.orgresearchgate.net

Unexplored Reaction Pathways and Niche Synthetic Applications for this compound

Beyond the well-known reactions with alcohols and amines, the isocyanate functional group possesses a rich and varied reactivity that remains partially unexplored for specific substrates.

Unexplored Reactions:

Cyclization Reactions: Isocyanates can react with themselves, particularly under catalytic conditions, to form cyclic trimers known as isocyanurates. wikipedia.org The specific conditions and catalytic systems that would favor the trimerization of this compound over other reaction pathways are a potential area of investigation.

Diels-Alder Reactions: The N=C bond within the isocyanate group can act as a dienophile in [4+2] cycloaddition reactions. wikipedia.org Exploring the reactivity of this compound with various dienes could lead to novel heterocyclic structures.

Reactions with Organometallic Reagents: While the addition of Grignard reagents to isocyanates to form amides is known, exploring reactions with a wider range of organometallic compounds could provide new carbon-carbon bond-forming strategies.

Niche Applications: The structure of this compound suggests several niche applications:

Pharmaceutical Scaffolding: The 2,3-dimethoxyphenethyl group is structurally related to moieties found in various biologically active natural products and synthetic drugs. The isocyanate group serves as a highly reactive handle for covalently attaching this "pharmacophore-like" fragment to other molecules, making it a potentially valuable building block in medicinal chemistry.

Functional Polymer Synthesis: The isocyanate can be used as a monomer or a functionalizing agent to create polymers with specific properties. For example, reacting it with a polyol would create a polyurethane whose properties are modified by the pendant dimethoxyphenethyl groups, potentially influencing solubility, thermal stability, or refractive index.

Surface Modification: The high reactivity of the isocyanate group makes it suitable for grafting onto surfaces that possess nucleophilic groups (e.g., hydroxyl groups on silica (B1680970) or cellulose). This would permanently modify the surface with a layer of 2,3-dimethoxyphenethyl groups, altering its hydrophobicity and chemical properties.

Theoretical Predictions of Novel Reactivity Patterns for Arylalkyl Isocyanates and their Dimethoxy Derivatives

Computational chemistry provides powerful tools for predicting and understanding chemical reactivity, complementing experimental work. nih.gov Theoretical studies, often using Density Functional Theory (DFT), can model reaction mechanisms, predict transition state energies, and elucidate the influence of molecular structure on reactivity. researchgate.net

The reactivity of an isocyanate is dominated by the electrophilicity of the central carbon atom in the -N=C=O group, which carries a partial positive charge. semanticscholar.org The substituents on the molecule can significantly modulate this reactivity.

Electronic Effects: In this compound, the aryl group is separated from the isocyanate by an ethyl linker, classifying it as an alkyl isocyanate. However, the aromatic ring's electronic properties can still exert an influence. The two methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups. Theoretical calculations would predict that their electron-donating effect, transmitted through the aromatic ring, would slightly decrease the electrophilicity of the isocyanate carbon compared to an unsubstituted phenethyl isocyanate. This modulated reactivity could be exploited to achieve greater selectivity in competitive reactions. For instance, in a reaction with a molecule containing both a primary and a secondary alcohol, the slightly less reactive isocyanate might show a higher preference for the more nucleophilic primary alcohol.

Steric Effects: The presence of the bulky 2,3-dimethoxyphenethyl group can sterically hinder the approach of nucleophiles to the isocyanate carbon. Computational models can quantify this steric hindrance and predict how it might influence reaction rates and selectivity, especially with bulky nucleophiles.

By modeling the reaction coordinates of this compound with various nucleophiles and comparing them to other arylalkyl isocyanates, theoretical studies can guide experimental efforts by predicting which reaction pathways are most feasible and identifying novel, non-intuitive reactivity patterns. nih.govresearchgate.net

Q & A

Basic Synthesis and Characterization

Q: What are the optimal synthetic routes for preparing 2,3-dimethoxyphenethyl isocyanate, and how can purity be validated? A: The synthesis typically involves the reaction of 2,3-dimethoxyphenethylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. A common method includes stepwise carbamoylation followed by elimination to form the isocyanate group. Purity validation requires a combination of analytical techniques:

- FTIR to confirm the presence of the isocyanate (-NCO) stretching band at ~2270 cm⁻¹ .

- HPLC (with UV detection at 254 nm) to assess purity, ensuring minimal side products like ureas or amines .

- NMR (¹H and ¹³C) to verify structural integrity, particularly the methoxy (-OCH₃) and phenethyl groups .

Advanced Reactivity and Stability

Q: How does the reactivity of this compound differ from aliphatic isocyanates in nucleophilic reactions? A: The electron-donating methoxy groups on the aromatic ring reduce electrophilicity at the -NCO group compared to aliphatic isocyanates, slowing reactions with nucleophiles like alcohols or amines. Kinetic studies using DFT calculations (e.g., B3LYP/6-31G*) can model activation barriers for urethane or urea formation . Experimental validation involves monitoring reaction progress via in-situ FTIR to track -NCO consumption . For stability, thermal gravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures, critical for handling during polymer synthesis .

Contradictory Data in Reaction Yields

Q: How should researchers resolve discrepancies in reported yields for isocyanate-mediated coupling reactions? A: Contradictions often arise from solvent polarity, catalyst selection, or moisture traces. For example:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote side reactions. A systematic study comparing THF, acetonitrile, and toluene is recommended .

- Catalysts : Organometallic catalysts (e.g., dibutyltin dilaurate) accelerate urethane formation but may reduce selectivity. Parallel experiments with/without catalysts can isolate their impact .

- Analytical cross-check : Use LC-MS to detect low-abundance byproducts (e.g., dimers or hydrolyzed amines) that skew yield calculations .

Safety and Exposure Mitigation

Q: What protocols minimize occupational exposure to this compound during laboratory-scale experiments? A: Key measures include:

- Engineering controls : Use glove boxes or fume hoods with HEPA filters to limit airborne exposure .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and full-face respirators with organic vapor cartridges .

- Monitoring : Air sampling via HPLC post-experiment to ensure isocyanate levels remain below 0.02 µg/m³ (OSHA-recommended limits) .

Applications in Medicinal Chemistry

Q: How is this compound utilized in designing bioactive molecules? A: It serves as a key intermediate for:

- Carbamate prodrugs : React with hydroxyl-containing drugs (e.g., antivirals) to improve bioavailability. Optimize stoichiometry using stopped-flow UV-Vis spectroscopy to track rapid carbamate formation .

- Chiral auxiliaries : Coupling with amino alcohols via asymmetric catalysis (e.g., chiral Cu complexes) to yield enantiopure urea derivatives for kinase inhibitors .

Mechanistic Insights into Degradation Pathways

Q: What are the dominant degradation mechanisms of this compound under oxidative conditions? A: Oxidative degradation involves:

- Hydrolysis : Water traces convert -NCO to amines, detectable via HPLC-MS .

- Thermal decomposition : Pyrolysis at >150°C generates methoxy-substituted anilines and CO₂, as modeled by ReaxFF MD simulations .

- Photolysis : UV exposure (λ = 254 nm) induces radical pathways, monitored by ESR spectroscopy to identify nitroso intermediates .

Analytical Challenges in Trace Detection

Q: What advanced techniques quantify trace levels of this compound in complex matrices? A:

- Derivatization-LC/MS : React with 9-anthracenemethanol to form UV-absorbing derivatives, enabling detection limits of 0.1 ppb .

- GC-ECD : After derivatization with pentafluorobenzyl bromide, achieving sub-ng sensitivity in environmental samples .

Comparative Reactivity with Structural Analogs

Q: How do substituent positions (e.g., 2,3- vs. 3,4-dimethoxy) alter the compound’s reactivity? A: The 2,3-dimethoxy configuration increases steric hindrance near the -NCO group, reducing reaction rates with bulky nucleophiles. Competition experiments using equimolar mixtures of isomers and a common nucleophile (e.g., benzyl alcohol) quantify reactivity differences via NMR kinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.